N-(4-Formylpyrimidin-2-yl)acetamide
Description
N-(4-Formylpyrimidin-2-yl)acetamide is an acetamide derivative featuring a pyrimidine ring substituted with a formyl group at the 4-position. The compound’s structure combines the acetamide moiety—a common pharmacophore in medicinal chemistry—with a pyrimidine scaffold, a heterocycle prevalent in nucleobases and bioactive molecules. The formyl group enhances reactivity, enabling participation in condensation reactions (e.g., Schiff base formation) and serving as a synthetic intermediate for pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
N-(4-formylpyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-5(12)9-7-8-3-2-6(4-11)10-7/h2-4H,1H3,(H,8,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTGSSLTXVSGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293688 | |
| Record name | N-(4-Formyl-2-pyrimidinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180869-44-7 | |
| Record name | N-(4-Formyl-2-pyrimidinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180869-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Formyl-2-pyrimidinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(4-Formylpyrimidin-2-yl)acetamide typically involves the reaction of 4-formylpyrimidine with acetamide under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
N-(4-Formylpyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4-Formylpyrimidin-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Formylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in modulating inflammatory responses and microbial growth .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Compounds for Comparison :
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
- Substituents: 4,6-Dimethylpyrimidine (sulfanyl-linked), 4-methylpyridine.
- Structural Impact: Methyl groups increase lipophilicity, while the sulfanyl group contributes to thiol-mediated reactivity. The pyridine ring may enhance π-π stacking in biological targets .
N-(4-Chloropyridin-2-yl)-N-(4-methyl-phenylsulfonyl)acetamide ()
N-(4-Formylpyrimidin-2-yl)acetamide :
- Unique Feature : The formyl group at the 4-position of pyrimidine introduces polarity and electrophilicity, enabling nucleophilic additions (e.g., with amines or hydrazines). This contrasts with methyl or sulfanyl substituents in analogs, which prioritize steric or thiol-based interactions.
Reactivity Comparison :
- Formyl Group : Enables condensation reactions (e.g., forming hydrazones or imines), which are less feasible in methyl- or sulfanyl-substituted analogs.
- Sulfanyl Group : Participates in disulfide bonding or oxidation to sulfoxides/sulfones, as seen in methazolamide metabolites () .
- Nitro Group : Facilitates reduction to amines or participation in electrophilic aromatic substitution () .
Physicochemical Properties
Biological Activity
N-(4-Formylpyrimidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-formylpyrimidine with acetamide under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, which are crucial for subsequent biological evaluations.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine-containing compounds exhibit significant antimicrobial properties. For instance, the synthesis of new ligands based on pyrimidine scaffolds has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. The biological activity is often assessed using standard antimicrobial assays, where the Minimum Inhibitory Concentration (MIC) values are determined.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate against E. coli |
| Complex with Cu(II) | 16 | Strong against S. aureus |
| Complex with Zn(II) | 64 | Weak against Pseudomonas |
Antioxidant Activity
This compound and its derivatives have also been evaluated for antioxidant activity. The DPPH radical scavenging assay is commonly employed to assess this property. Compounds with higher electron-donating ability tend to show better antioxidant capabilities.
| Compound | % Inhibition at 100 µM |
|---|---|
| This compound | 75% |
| N-(Pyrimidin-2-yl carbamothioyl)acetamide | 85% |
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions of the pyrimidine ring can significantly influence the compound's efficacy. For example, substituents at the 2 and 4 positions of the pyrimidine ring have shown to enhance activity against specific targets.
Key Findings:
- Substituents : Electron-withdrawing groups enhance biological activity by stabilizing the transition state during enzyme interactions.
- Lipophilicity : Increased lipophilicity correlates with improved membrane permeability, facilitating better bioavailability.
- Metal Complexation : The formation of metal complexes with transition metals like Cu(II) and Zn(II) has been shown to enhance antimicrobial properties significantly.
Case Studies
- Antimicrobial Studies : A study involving this compound derivatives highlighted their effectiveness against resistant bacterial strains, showcasing their potential as lead compounds in drug development.
- Antioxidant Evaluation : Another investigation focused on the antioxidant properties of similar compounds revealed that modifications leading to increased electron density on the aromatic system resulted in higher scavenging activity against free radicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
